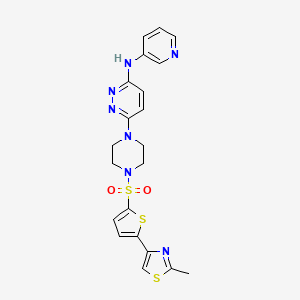
6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H21N7O2S3 and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine is a complex heterocyclic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings.
Chemical Structure and Properties
This compound features several key structural components:
- Pyridazine ring : Known for its diverse biological activities.
- Piperazine moiety : Commonly associated with pharmacological properties.
- Thiazole and thiophene rings : These heterocycles are recognized for their roles in various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the thiazole group is particularly noted for enhancing antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Compounds with similar frameworks have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents. For example, derivatives of thiazole have shown promise in inhibiting tumor growth in vitro and in vivo, likely through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds with thiazole and pyridine functionalities. Research highlights that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), a series of 1,3,4-thiadiazole derivatives were tested for their antimicrobial activity against Mycobacterium bovis BCG. The most active compounds exhibited strong inhibition of bacterial growth both in active and dormant states, showcasing the importance of the thiazole moiety .
Study 2: Anticancer Activity
A recent investigation into the anticancer potential of thiophene-based compounds revealed that the introduction of a piperazine group significantly enhanced cytotoxicity against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, finding substantial reductions in cell proliferation at micromolar concentrations .
Study 3: Neuroprotection
Research on neuroprotective effects highlighted that certain thiazole derivatives could mitigate neurotoxicity induced by oxidative stress. In vivo studies demonstrated that these compounds could improve cognitive function in animal models subjected to neurotoxic agents .
Data Summary Table
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Significant against S. aureus, E. coli | Inhibition of bacterial cell wall synthesis |
| Anticancer | Cytotoxic effects on cancer cell lines | Induction of apoptosis |
| Neuroprotective | Protective against oxidative stress | Reduction of neuronal apoptosis |
Eigenschaften
IUPAC Name |
6-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-N-pyridin-3-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S3/c1-15-23-17(14-31-15)18-4-7-21(32-18)33(29,30)28-11-9-27(10-12-28)20-6-5-19(25-26-20)24-16-3-2-8-22-13-16/h2-8,13-14H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAAZKONYPMDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














